3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
The compound is a thiazolidine derivative with a trimethoxyphenyl group. Thiazolidine derivatives are a class of compounds that have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. It also has a trimethoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with three methoxy groups (-OCH3) attached .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can participate in reactions involving the opening of the thiazolidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trimethoxyphenyl group may increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Scientific Research Applications
Antitumor and Antiproliferative Activities
Compounds structurally related to 3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide have been explored for their antitumor and antiproliferative effects. For instance, derivatives of thiazolidinone have demonstrated moderate antitumor activity against malignant tumor cells, with specific compounds showing heightened sensitivity in renal cancer cell lines Horishny & Matiychuk, 2020. Another study highlighted the synthesis of novel thiazolidine-2,4-dione derivatives exhibiting potent antiproliferative activity on various carcinoma cell lines, underlining the significance of the nitro group on the thiazolidinone moiety for antiproliferative effects Chandrappa et al., 2008.
Antimicrobial and Antioxidant Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial and antioxidant properties. Research involving fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs revealed noteworthy antimicrobial activities against various bacterial and fungal strains Makki et al., 2016. This aligns with another study where N-substituted derivatives of thiazolidin-4-one showed significant antibacterial and antifungal activities, emphasizing the compound's potential in antimicrobial research Baviskar et al., 2013.
Mechanism of Action
Properties
IUPAC Name |
3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-25-12-8-11(9-13(26-2)16(12)27-3)10-14-17(24)22(19(28)30-14)6-4-15(23)21-18-20-5-7-29-18/h5,7-10H,4,6H2,1-3H3,(H,20,21,23)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOSZQDQRUAFAU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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